molecular formula C17H24N2O5S B7055592 4-ethyl-N-methyl-3-methylsulfonyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide

4-ethyl-N-methyl-3-methylsulfonyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide

Cat. No.: B7055592
M. Wt: 368.4 g/mol
InChI Key: LDHHYIYOUIJEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-methyl-3-methylsulfonyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with ethyl, methyl, and morpholinyl groups, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

4-ethyl-N-methyl-3-methylsulfonyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-4-13-5-6-14(11-15(13)25(3,22)23)17(21)18(2)12-16(20)19-7-9-24-10-8-19/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHHYIYOUIJEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)N(C)CC(=O)N2CCOCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-methyl-3-methylsulfonyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide core.

    Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl halides and methyl halides, respectively.

    Morpholinyl Substitution: The morpholinyl group is introduced through nucleophilic substitution reactions using morpholine and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-methyl-3-methylsulfonyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-ethyl-N-methyl-3-methylsulfonyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-methyl-3-methylsulfonyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-methyl-3-methylsulfonylbenzamide: Lacks the morpholinyl group, which may affect its biological activity.

    N-methyl-3-methylsulfonyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide: Lacks the ethyl group, which may influence its chemical properties.

    4-ethyl-N-methylbenzamide: Lacks both the methylsulfonyl and morpholinyl groups, resulting in different chemical and biological properties.

Uniqueness

The presence of the ethyl, methylsulfonyl, and morpholinyl groups in 4-ethyl-N-methyl-3-methylsulfonyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide contributes to its unique chemical and biological properties. These substituents may enhance its solubility, stability, and biological activity compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.